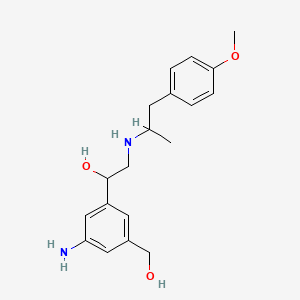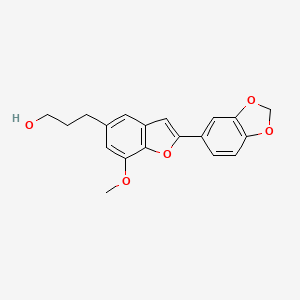
Egonol
Vue d'ensemble
Description
Egonol is a member of the class of 1-benzofurans . It has been isolated from Styrax agrestis and has a role as a plant metabolite .
Synthesis Analysis
Egonol derivatives have been synthesized and evaluated for their antimicrobial activities . An efficient method for the total synthesis of egonol in five steps via Sonogashira coupling reaction has been reported .
Molecular Structure Analysis
Egonol has a molecular formula of C19H18O5 . It is 1-benzofuran substituted by a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2 and a 3-hydroxypropyl group at position 5 .
Chemical Reactions Analysis
Eugenol, a compound similar to Egonol, readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine forms 1,3 – Dibromobutyl benzene and oxygen .
Physical And Chemical Properties Analysis
Egonol has a molecular weight of 326.3 g/mol . It is a weak acid which is soluble in organic solvents .
Applications De Recherche Scientifique
Antimicrobial Properties
Eugenol has been studied extensively for its antimicrobial properties . It has shown to display a wide range of biological activities as antifungal and antimicrobial . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .
Anti-inflammatory and Antioxidant Properties
Eugenol also exhibits anti-inflammatory and antioxidant properties . These properties make it a potential component in the treatment of diseases where inflammation and oxidative stress play a significant role .
Analgesic Properties
The analgesic properties of Eugenol have been recognized in scientific research . This suggests its potential use in pain management .
Anticancer Properties
Eugenol has shown anticancer properties in various studies . It remains an important object of scientific research as a potential component of various medicinal products, including those intended for treating human lung cancer .
Antiparasitic Properties
Eugenol has been found to have antiparasitic properties . This suggests its potential use in the treatment of parasitic infections .
Food Industry Applications
Eugenol is used as a food protectant in storing plants, grains, fruits, and livestock . Its antimicrobial activities make it useful in the food industry .
Production of Epoxy Composites
Eugenol has been successfully used in the production of epoxy composites as a component of coupling agents, epoxy monomers, flame retardants, curing agents, and modifiers . It also reduced the negative impact of thermoset composites on the environment and, in some cases, enabled their biodegradation .
Cosmetology Applications
Due to its known antibacterial, antiviral, antifungal, anticancer, anti-inflammatory and antioxidant properties, Eugenol has long been used in various areas, such as cosmetology , medicine, and pharmacology .
These are just a few of the many applications of Eugenol in scientific research. It’s a versatile compound with a wide range of uses and continues to be an area of active research .
Orientations Futures
Eugenol remains of great interest to researchers, since its multidirectional action allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .
Mécanisme D'action
Target of Action
Egonol, also known as Eugenol, is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . . This suggests that its targets may include ion channels or other components of the neuronal signaling machinery.
Mode of Action
The exact mechanism of action of Egonol is unknown. It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown Egonol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It is believed that Egonol’s hydrophobic nature enables it to permeate the lipopolysaccharide of the Gram-negative bacterial plasma membrane and modifies the cell structure .
Biochemical Pathways
Egonol has been found to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and autophagy in studied cancer lines . It has also been shown to affect cancer cells as an antioxidant, preventing mutation, and as a pro-oxidant, influencing signal pathways and killing cancer cells . Furthermore, Egonol has been shown to suppress the PI3/AKT pathway and reduce MMP-2, which are involved in cell proliferation and metastasis .
Pharmacokinetics
As a volatile phenolic bioactive compound, it is likely to be rapidly absorbed and distributed throughout the body . More research is needed to fully understand the pharmacokinetics of Egonol.
Result of Action
At the molecular level, Egonol has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . At the cellular level, Egonol has been shown to inhibit the growth of various types of cancer cells, including breast, cervical, lung, prostate, melanomas, leukemias, osteosarcomas, gliomas, etc .
Propriétés
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZBKQSLGCZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967474 | |
| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Egonol | |
CAS RN |
530-22-3 | |
| Record name | Egonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 - 118 °C | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
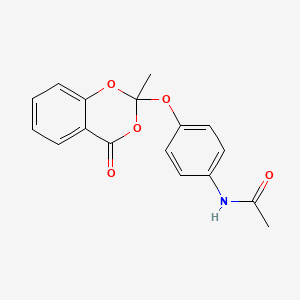
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
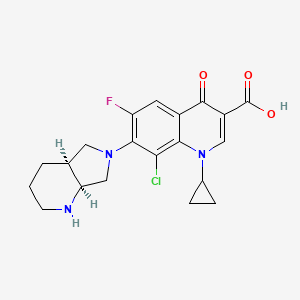
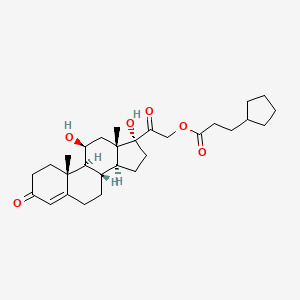
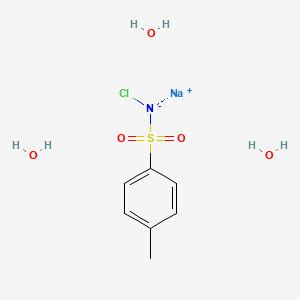
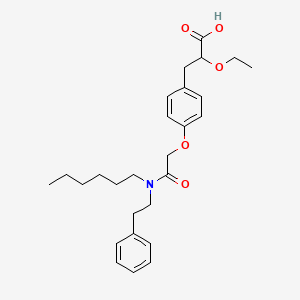
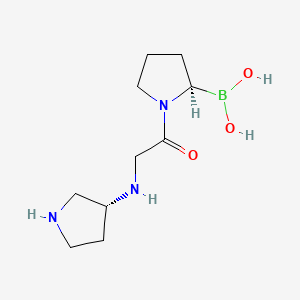
![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)

